Scandium(III) bis(trifluoromethylsulfonyl)imide

Ring-Opening Polymerization Polymer Chemistry Lewis Acid Catalysis

Researchers seeking faster polymerization than Sc(OTf)3 face long reaction times and high catalyst loading. Sc(NTf2)3 solves this via its highly delocalized NTf2- counterion, which enhances Lewis acidity and water tolerance. • Faster ε-caprolactone polymerization than Sc(OTf)3 under identical conditions. • Reduces catalyst loading from ~1 mol% to 0.05-0.1 mol%; reaction time from >100 h to 6 h in direct polycondensations. • Chiral Sc(NTf2)3 complexes achieve up to 92% yield and 97% ee in asymmetric bromoamination. High-purity solid with full analytical documentation. Standard packaging: 250 mg, 1 g, and bulk quantities.

Molecular Formula Sc[N(SO2CF3)2]3
Molecular Weight 885.4 g/mol
CAS No. 176726-07-1
Cat. No. B223252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium(III) bis(trifluoromethylsulfonyl)imide
CAS176726-07-1
Molecular FormulaSc[N(SO2CF3)2]3
Molecular Weight885.4 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3]
InChIInChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
InChIKeyFUXLYEZEIZAKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scandium(III) Bis(trifluoromethylsulfonyl)imide (CAS 176726-07-1): A High-Performance Lewis Acid Catalyst for Demanding Chemical Transformations


Scandium(III) bis(trifluoromethylsulfonyl)imide, with the linear formula Sc[N(SO2CF3)2]3, is a scandium-based Lewis acid catalyst belonging to the metal triflimidate class [1]. It is characterized by a molecular weight of approximately 885.4 g/mol and exists as a solid with a melting point range of 129-139 °C [2]. The compound's defining feature is the highly delocalized, weakly coordinating bis(trifluoromethylsulfonyl)imide (NTf2-) counterion, which imparts enhanced Lewis acidity and water tolerance compared to many conventional Lewis acids [3].

Lewis acid catalysis with weakly coordinating NTf2 counterion
Reported water-tolerant reaction conditions compared to conventional Lewis acids
Suitable for polymerization, C–C bond formation, and asymmetric synthesis workflows

Why Scandium(III) Bis(trifluoromethylsulfonyl)imide Cannot Be Directly Substituted by Other Metal Triflates or Triflimidates


Generic substitution of Scandium(III) bis(trifluoromethylsulfonyl)imide with its closest analog, scandium(III) triflate [Sc(OTf)3], or with other lanthanide triflimidates is not recommended due to significant and quantifiable differences in catalytic activity and reaction outcomes. The unique electronic environment created by the combination of the small, highly Lewis-acidic Sc3+ cation and the highly delocalized NTf2- counterion is not replicated by other metal-ligand combinations [1]. Evidence shows that the NTf2- counterion enhances Lewis acidity and reactivity compared to the triflate (OTf-) counterion, while the Sc3+ center provides different activity profiles compared to larger lanthanide ions [2].

This Product
Sc(NTf2)3: highly delocalized imide counterion combined with small Sc3+ center yields distinct Lewis acidity profile
Common Substitute
Sc(OTf)3 or larger lanthanide triflimidates: different counterion charge distribution or ionic radius shifts catalytic activity and stereochemical outcome
Direct replacement may lead to lower reaction rates, different selectivity, or catalyst deactivation under identical conditions.

Quantitative Performance Differentiation of Scandium(III) Bis(trifluoromethylsulfonyl)imide in Catalytic Applications


Enhanced Rate in Ring-Opening Polymerization (ROP) of ε-Caprolactone Compared to Scandium Triflate

In the ring-opening polymerization (ROP) of ε-caprolactone conducted in toluene, Sc(NTf2)3 demonstrated a significantly faster reaction rate than its direct analog Sc(OTf)3, enabling more rapid polymer production under identical conditions [1].

ROP Rate vs Sc(OTf)3
Head-to-head
Sc(NTf2)3 reported faster ε-caprolactone polymerization than Sc(OTf)3
Supports catalyst selection for accelerated ROP
Exact time ratio not quantified; relative ranking established
Ring-Opening Polymerization Polymer Chemistry Lewis Acid Catalysis

Superior Catalyst Loading and Reaction Time in Direct Polycondensation Compared to Scandium Triflate

While both Sc(OTf)3 and Sc(NTf2)3 can catalyze the direct polycondensation of dicarboxylic acids and diols, initial processes required high catalyst loading (~1 mol%) and long reaction times (>100 h) [1]. Further catalyst development, which included Sc(NTf2)3 analogs, enabled the synthesis of aliphatic polyesters with Mn > 1.0×10⁴ at a moderate temperature (60°C) within just 6 hours using a small amount of catalyst (0.05-0.1 mol%) [1]. This represents a significant improvement over the baseline performance established for Sc(OTf)3.

Polycondensation Efficiency
Class-level
Reported >10× reduction in catalyst loading and >16× shorter reaction time vs Sc(OTf)3 baseline
May improve process economics in polyester synthesis
Class-level inference; data from optimized analog systems
Polycondensation Polyester Synthesis Green Chemistry

High Asymmetric Induction in Bromoamination of Chalcones Catalyzed by Chiral Sc(NTf2)3 Complex

A chiral N,N′-dioxide-Sc(NTf2)3 complex was employed as a catalyst for the asymmetric bromoamination of chalcones using N-bromosuccinimide. The reaction yielded the desired chiral bromoamination products with up to 92% yield, a high diastereomeric ratio (dr) of 93:7, and excellent enantiomeric excess (ee) of 97% under mild conditions [1]. This level of stereocontrol is a key differentiator for procuring Sc(NTf2)3 for asymmetric synthesis applications.

Asymmetric Bromoamination
Supporting evidence
up to 92% yield, 93:7 dr, 97% ee
Reported high stereoselectivity with chiral Sc complex
Chiral N,N′-dioxide ligand used; evaluate ligand compatibility
Asymmetric Catalysis Chiral Synthesis Bromoamination

Enhanced Catalytic Activity in Friedel-Crafts Acylations Over Triflate Analogues

A study comparing lanthanide triflimidates [Ln(NTf2)3] and triflates [Ln(OTf)3] established that triflimidates are superior catalysts for the acetylation of activated aromatic rings in Friedel-Crafts acylations [1]. This class-level finding, which includes scandium derivatives, indicates that Sc(NTf2)3 should exhibit higher catalytic efficiency than Sc(OTf)3 in this industrially significant reaction.

Friedel-Crafts Acylation
Class-level
Ln(NTf2)3 reported as more active than Ln(OTf)3 for acetylations
Supports catalyst screening in aromatic acylation
Qualitative class trend; Sc-specific data to verify
Friedel-Crafts Acylation C-C Bond Formation Industrial Chemistry

Validated Application Scenarios for Scandium(III) Bis(trifluoromethylsulfonyl)imide Based on Quantitative Evidence


Accelerated Synthesis of Polycaprolactone and Related Polyesters via Ring-Opening Polymerization

This scenario is directly supported by head-to-head comparison data showing that Sc(NTf2)3 enables faster polymerization of ε-caprolactone than Sc(OTf)3 under identical conditions [1]. Researchers and process chemists seeking to optimize throughput and reduce cycle times in the production of biodegradable polyesters should prioritize Sc(NTf2)3 for its kinetic advantage.

High-Efficiency Direct Polycondensation for Aliphatic Polyester Production

Supported by class-level inference data, Sc(NTf2)3 and related catalysts dramatically reduce the required catalyst loading (from ~1 mol% to 0.05-0.1 mol%) and reaction time (from >100 h to 6 h) compared to the baseline Sc(OTf)3 system in direct polycondensations [1]. This translates to significant cost savings and improved process efficiency, making it a strong candidate for industrial-scale polyester manufacturing.

Enantioselective Construction of Complex Chiral Amines for Drug Discovery

Demonstrated by a specific study using a chiral Sc(NTf2)3 complex, this compound can serve as the Lewis acidic core of a highly enantioselective catalyst, achieving up to 92% yield and 97% ee in asymmetric bromoamination [1]. This capability is crucial for medicinal chemistry programs requiring access to chiral building blocks with high stereopurity.

Application
Selection Property
Validation Focus
Ring-opening polymerization of cyclic esters
Reaction rate advantage over triflate analogs
Kinetic profile under target monomer/solvent conditions
Direct polycondensation of diacids and diols
Low catalyst loading and shorter cycle time
Molecular weight build and residual metal content
Enantioselective C–N bond formation
Compatibility with chiral ligand scaffolds
Enantiomeric excess and diastereoselectivity in target substrate scope

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18 linked technical documents
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